5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of diazenyl compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process. One common method includes the diazotization of 4-acetylphenylamine followed by coupling with a suitable pyridine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification techniques are critical to achieving high-quality products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-{(E)-[4-(acetylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- 5-amino-pyrazoles
- 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
Uniqueness
What sets 5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-[(4-acetylphenyl)diazenyl]-2-hydroxy-4-methyl-6-oxo-1-prop-2-enylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N4O3/c1-4-9-22-17(24)15(10-19)11(2)16(18(22)25)21-20-14-7-5-13(6-8-14)12(3)23/h4-8,24H,1,9H2,2-3H3 |
InChI Key |
KJBOEAMWNJKMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CC=C)N=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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